N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzenesulfonamide
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a methylbenzenesulfonamide moiety
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S2/c1-11-3-2-4-14(9-11)23(20,21)19-16-18-15(10-22-16)12-5-7-13(17)8-6-12/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIPMFDNPCMVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring One common method includes the reaction of 4-fluorophenylamine with carbon disulfide and sodium hydroxide to form the thiazole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Production of reduced thiazole derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
N-(4-Fluorophenyl)benzamide
Uniqueness: N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzenesulfonamide stands out due to its specific structural features, which contribute to its unique chemical and biological properties
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